molecular formula C12H12N2O4 B12002034 2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid CAS No. 62848-48-0

2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid

Cat. No.: B12002034
CAS No.: 62848-48-0
M. Wt: 248.23 g/mol
InChI Key: BLTLSQUPZXSZPR-UHFFFAOYSA-N
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Description

[1-(2-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid: is an organic compound that belongs to the class of imidazolidinyl derivatives. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a phenyl group substituted with a methyl group at the ortho position, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid typically involves the condensation of 2-methylphenyl isocyanate with glycine, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert the imidazolidine ring to a more saturated form.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinyl derivatives, which can have different functional groups attached to the phenyl ring or the imidazolidine ring.

Scientific Research Applications

[1-(2-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(2-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

[1-(2-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid: can be compared with other imidazolidinyl derivatives, such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The unique substitution pattern on the phenyl ring and the presence of the imidazolidine ring in [1-(2-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetic acid contribute to its distinct chemical and biological properties.

Properties

CAS No.

62848-48-0

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2-[1-(2-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

InChI

InChI=1S/C12H12N2O4/c1-7-4-2-3-5-9(7)14-11(17)8(6-10(15)16)13-12(14)18/h2-5,8H,6H2,1H3,(H,13,18)(H,15,16)

InChI Key

BLTLSQUPZXSZPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(NC2=O)CC(=O)O

Origin of Product

United States

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